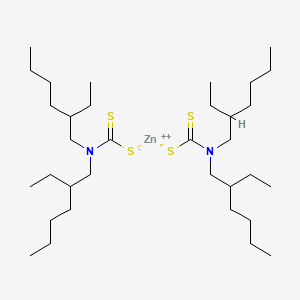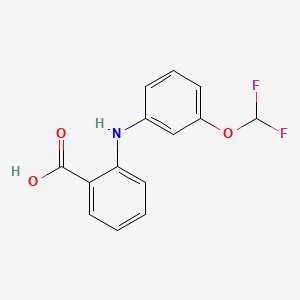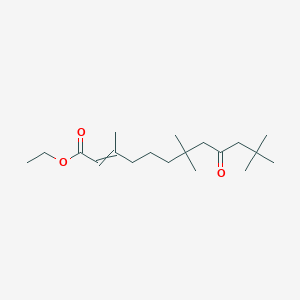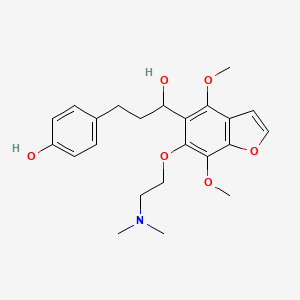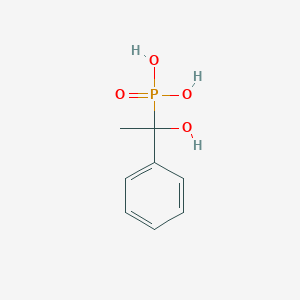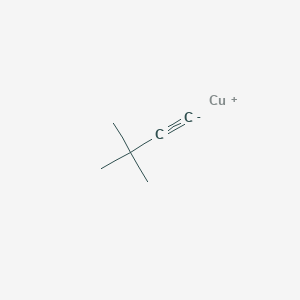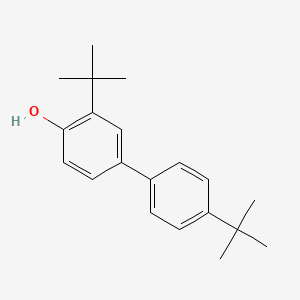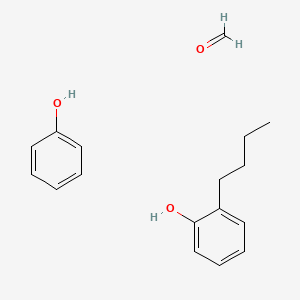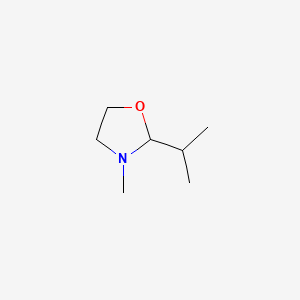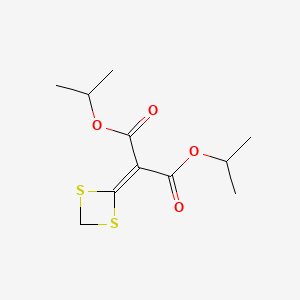
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C12H18O4S2 and a molecular weight of 290.399 g/mol . This compound is also known by other names such as Di-isopropyl 1,3-dithiolane-2-ylidenemalonate and Isoprothiolane . It is characterized by the presence of a 1,3-dithietan-2-ylidene group attached to a propanedioic acid backbone, with two isopropyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester typically involves the reaction of malonic acid derivatives with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions. Purification of the final product is typically achieved through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Di-isopropyl 1,3-dithiolane-2-ylidenemalonate
- Isoprothiolane
- Malonic acid, 2-(1,3-dithiolan-2-ylidene)-, diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithietan-2-ylidene-, bis(1-methylethyl) ester stands out due to its unique 1,3-dithietan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
Propiedades
Número CAS |
50780-61-5 |
|---|---|
Fórmula molecular |
C11H16O4S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-6(2)14-9(12)8(11-16-5-17-11)10(13)15-7(3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
JDAAIPDCYZCYRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=C1SCS1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


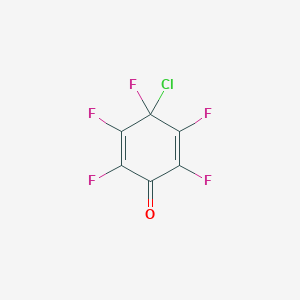
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
